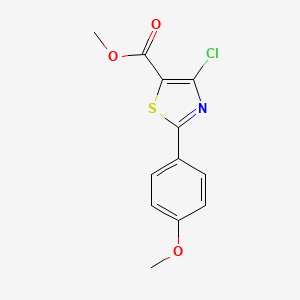
4-Chloro-5-methoxycarbonyl-2-(4-methoxyphenyl) thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also a common practice in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions like reflux in polar solvents.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
- Methyl 4-chloro-2-(4-hydroxyphenyl)-1,3-thiazole-5-carboxylate
- Methyl 4-chloro-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
- Methyl 4-chloro-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Comparison: Methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with hydroxy, methyl, or nitro groups, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles. The methoxy group can also participate in additional hydrogen bonding interactions, potentially enhancing its binding affinity in biological systems.
Properties
Molecular Formula |
C12H10ClNO3S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
methyl 4-chloro-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-8-5-3-7(4-6-8)11-14-10(13)9(18-11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
NUGMNGKVHMDFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















